Ibogaine - 83-74-9

Ibogaine

Catalog Number: EVT-289492
CAS Number: 83-74-9
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ibogaine (12-methoxyibogamine) is a naturally occurring indole alkaloid extracted from the root bark of the Tabernanthe iboga shrub, native to West Central Africa. [, , , , , ] Indigenous cultures have used ibogaine for centuries in spiritual and healing ceremonies. [, ] In the realm of scientific research, ibogaine has garnered significant attention for its purported anti-addictive and antidepressant properties. [, , , , , , , ]

Mechanism of Action

Ibogaine exhibits a complex pharmacological profile, interacting with a diverse range of neurotransmitter systems. [, , , , ] It demonstrates micromolar affinity for N-methyl-D-aspartate (NMDA), κ-opioid, µ-opioid, and sigma-2 receptors. [, ] Additionally, ibogaine interacts with acetylcholine, serotonin, and dopamine systems, influencing neurotransmitter release and reuptake. [, , , ] Ibogaine's primary metabolite, noribogaine (12-hydroxyibogamine), formed through CYP2D6-mediated O-demethylation, also contributes to its overall pharmacological profile. [, , , , , , ]

Pharmacokinetics

Ibogaine exhibits rapid absorption and extensive metabolism to noribogaine. [, , , , ] Noribogaine persists in the bloodstream for a longer duration than ibogaine, reaching clinically relevant concentrations for several days. [, , ] CYP2D6 polymorphisms significantly influence the pharmacokinetics of both ibogaine and noribogaine. [, , ] Poor metabolizers display higher ibogaine concentrations and lower noribogaine concentrations compared to extensive metabolizers. [] Drug efflux transporters, ABCB1 (P-gp) and ABCG2, limit ibogaine's oral availability and brain penetration, potentially influencing its effects in individuals with variations in transporter activity. []

Neurotoxicity

Ibogaine has demonstrated neurotoxic effects in high doses, particularly in the cerebellum of rats. [, , ] The neurotoxicity is likely mediated by stimulation of the inferior olive, leading to excitotoxic effects on Purkinje cells. [] Notably, ibogaine-induced neurotoxicity in rats appears dose-dependent, with no signs of neurotoxicity observed at doses lower than 25 mg/kg intraperitoneal. [] Furthermore, mice administered high doses of ibogaine did not exhibit cerebellar damage, suggesting species-specific differences in susceptibility to neurotoxicity. [, ]

Cardiotoxicity

Ibogaine has been associated with cardiotoxic effects, including prolongation of the QT interval and ventricular tachyarrhythmias. [, , , ] The blockade of hERG potassium channels in the heart by ibogaine is thought to contribute to its cardiotoxicity, potentially leading to arrhythmias and sudden cardiac arrest. [] Pre-existing cardiovascular conditions appear to increase the risk of ibogaine-induced cardiotoxicity. [, ] Noribogaine may also pose a risk to cardiac functioning, potentially contributing to prolonged QT intervals. [, ]

Anti-addictive Properties

Numerous anecdotal reports and preclinical studies in animal models suggest that ibogaine can decrease self-administration of opioids, cocaine, alcohol, and nicotine. [, , , , , , , , ] Ibogaine's ability to attenuate opioid withdrawal symptoms and drug cravings has garnered significant attention as a potential treatment for substance use disorders. [, , , , , ] The mechanisms underlying its anti-addictive properties are multifaceted and involve interactions with multiple neurotransmitter systems, including the modulation of dopamine release and GDNF expression in the ventral tegmental area (VTA). [, , , ]

Antidepressant Properties

Recent studies have shown that acute administration of ibogaine and noribogaine can induce antidepressant-like effects in rodent models. [] The observed antidepressant effects appear to be dose- and time-dependent. [] Further research is necessary to elucidate the specific mechanisms underlying these effects and their potential relevance to human subjects.

Future Directions
  • Developing safer analogs of ibogaine with reduced neurotoxicity and cardiotoxicity, such as 18-methoxycoronaridine (18-MC). [, , ]
  • Investigating the potential of ibogaine as a therapeutic tool for treating conditions beyond addiction, such as post-traumatic stress disorder and traumatic brain injury. []
  • Exploring the role of CYP2D6 genotyping and individualized dosing strategies to minimize adverse effects and enhance therapeutic outcomes. [, , ]

Noribogaine

Compound Description: Noribogaine (12-hydroxyibogamine) is the primary active metabolite of ibogaine, formed through O-demethylation by the cytochrome P450 enzyme CYP2D6. [] Noribogaine possesses a similar anti-addictive profile to ibogaine in rodent models, showing efficacy in reducing self-administration of and relapse to alcohol, morphine, and cocaine. [, , ] Unlike ibogaine, noribogaine does not induce tremors or cause significant cerebellar damage. [] Noribogaine exhibits a longer half-life than ibogaine and persists in the bloodstream for a longer duration. [, ] This prolonged presence contributes to the long-lasting effects of ibogaine, even after the parent compound is eliminated from the body. [] Noribogaine displays high brain uptake and crosses the blood-brain barrier effectively. [, ] It acts as a full agonist at the mu-opioid receptor, which may explain ibogaine's ability to alleviate opioid withdrawal symptoms and reduce opioid self-administration. [, ] It is also a moderately potent antagonist of the mu-opioid receptor G-protein and β-arrestin signaling pathways. [] At the kappa-opioid receptor, noribogaine acts as a partial agonist for the G-protein pathway and a biased agonist with weak activity at the β-arrestin pathway. []

18-Methoxycoronaridine (18-MC)

Compound Description: 18-Methoxycoronaridine (18-MC) is a synthetic congener of ibogaine, designed to retain its anti-addictive properties while minimizing toxicity. [, ] 18-MC demonstrates efficacy in reducing morphine, cocaine, ethanol, and nicotine self-administration in rats, similar to ibogaine. [, ] Unlike ibogaine, 18-MC does not appear to affect responding for non-drug reinforcers like water, suggesting a more selective impact on drug-seeking behavior. [] 18-MC does not produce tremors or cerebellar damage, even at high doses, making it potentially safer than ibogaine. [] While both compounds decrease extracellular dopamine levels in the nucleus accumbens, they differ in their effects on serotonin levels. [] 18-MC has a lower affinity for NMDA and sigma-2 receptors, sodium channels, and the serotonin transporter compared to ibogaine. []

Morphine

Compound Description: Morphine is a potent opioid analgesic and a commonly abused drug. [, ] Ibogaine and noribogaine have been shown to reduce morphine self-administration in rats. [, , ] Pre-treatment with ibogaine blocks morphine-induced dopamine release and locomotor hyperactivity. [, ] Noribogaine, but not ibogaine, enhances the antinociceptive effects of morphine in mice. [] This suggests complex interactions between these compounds and the mu-opioid receptor system.

Ethanol

Compound Description: Ethanol (alcohol) is a widely abused substance with significant health and social consequences. [, , ] Studies have shown that both ibogaine and its metabolite, noribogaine, can reduce ethanol self-administration in rats. [, , ] This effect appears to be mediated, at least in part, by upregulation of glial cell line-derived neurotrophic factor (GDNF) expression in the ventral tegmental area (VTA) of the brain. [, ]

Nicotine

Compound Description: Nicotine is a highly addictive alkaloid found in tobacco, contributing to the widespread prevalence of smoking. [, ] Both ibogaine and its synthetic analog, 18-MC, have been shown to decrease nicotine self-administration in rats. [, ] Ibogaine pre-treatment can block nicotine-induced dopamine release in the nucleus accumbens, suggesting an interaction with the brain's reward pathway. []

Properties

CAS Number

83-74-9

Product Name

Ibogaine

IUPAC Name

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1

InChI Key

HSIBGVUMFOSJPD-WBPAKMTCSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Solubility

Soluble in chloroform

Synonyms

12 Methoxyibogamine
12-Methoxyibogamine
Endabuse
Ibogaine
NIH 10567
NIH-10567
NIH10567

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Isomeric SMILES

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.